N'-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide
Overview
Description
N’-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide is a Schiff base compound known for its unique structural properties and potential applications in various scientific fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an azomethine group (-C=N-). This particular compound features a naphthalene ring substituted with an ethoxy group and a nitrobenzohydrazide moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 2-ethoxynaphthaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure involves dissolving 2-ethoxynaphthaldehyde and 4-nitrobenzohydrazide in ethanol, followed by heating the mixture under reflux for several hours. The resulting product is then filtered, washed, and recrystallized to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Schiff base synthesis can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Substitution: Various nucleophiles in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
N’-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide can be compared with other Schiff base compounds such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(2-ethoxynaphthalen-1-yl)methylene]-4-fluoroaniline
These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and biological activity. The presence of the nitro group in N’-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide imparts unique electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
N-[(Z)-(2-ethoxynaphthalen-1-yl)methylideneamino]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-2-27-19-12-9-14-5-3-4-6-17(14)18(19)13-21-22-20(24)15-7-10-16(11-8-15)23(25)26/h3-13H,2H2,1H3,(H,22,24)/b21-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREYPRVDKRRIPU-BKUYFWCQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200677 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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